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Compound of Interest

Compound Name: (S)-2-Hydroxyvaleric acid

Cat. No.: B1311134 Get Quote

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for (S)-2-Hydroxyvaleric acid. It is intended

for researchers, scientists, and professionals in the field of drug development, offering detailed

spectroscopic information and the methodologies for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (S)-2-Hydroxyvaleric acid,

providing a reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): Predicted spectral data in water.[1] The chemical shifts are referenced

to an internal standard.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.1 - 4.2 Triplet (t) 1H H-2 (CH-OH)

~1.6 - 1.8 Multiplet (m) 2H H-3 (CH₂)

~1.3 - 1.5 Sextet (sxt) 2H H-4 (CH₂)

~0.9 Triplet (t) 3H H-5 (CH₃)

~11.0 - 13.0 Singlet (s) 1H COOH

¹³C NMR (Carbon NMR): Predicted spectral data in water.[1]

Chemical Shift (ppm) Carbon Atom Assignment

~175 - 185 C-1 (COOH)

~70 - 75 C-2 (CH-OH)

~30 - 35 C-3 (CH₂)

~18 - 22 C-4 (CH₂)

~13 - 15 C-5 (CH₃)

Infrared (IR) Spectroscopy
The IR spectrum of (S)-2-Hydroxyvaleric acid is characterized by the presence of a carboxylic

acid and a hydroxyl group.
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Wavenumber (cm⁻¹) Bond Vibration Functional Group

3500 - 2500 O-H stretch (very broad) Carboxylic Acid

~3400 O-H stretch (broad) Alcohol

2960 - 2870 C-H stretch Alkyl

~1710 C=O stretch Carboxylic Acid

~1250 C-O stretch Carboxylic Acid

~1090 C-O stretch Alcohol

Mass Spectrometry (MS)
The mass spectrum of (S)-2-Hydroxyvaleric acid will exhibit a molecular ion peak and

characteristic fragmentation patterns for an alpha-hydroxy carboxylic acid.

m/z Ratio Fragmentation

118 [M]⁺ (Molecular Ion)

101 [M - OH]⁺

73 [M - COOH]⁺

45 [COOH]⁺

Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are outlined below. These

protocols are generalized and may require optimization based on the specific instrumentation

and sample purity.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of (S)-2-Hydroxyvaleric acid.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated

Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Water (D₂O)) in a clean,

dry vial.

For carboxylic acids, D₂O is often used; the acidic proton will exchange with deuterium,

leading to the disappearance of the COOH signal in the ¹H NMR spectrum, which can be a

useful diagnostic tool.[2]

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette with a cotton or glass wool

plug to filter out any particulate matter.

Add a small amount of an internal standard, such as Tetramethylsilane (TMS) for organic

solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous

solutions, for chemical shift referencing.

Data Acquisition:

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include

a spectral width of 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of

scans to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral

width (e.g., 200-220 ppm) is necessary. Due to the lower natural abundance and

gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are

required compared to ¹H NMR.

Infrared (IR) Spectroscopy
Sample Preparation:

(Solid Sample - KBr Pellet):

Grind a small amount (1-2 mg) of (S)-2-Hydroxyvaleric acid with approximately 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.[3]
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Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.[3]

(Solid/Liquid Sample - Attenuated Total Reflectance (ATR)):

Place a small amount of the sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal. This method requires minimal sample preparation.[4]

Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the prepared sample in the spectrometer's sample holder.

Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of (S)-2-Hydroxyvaleric acid in a suitable volatile solvent, such as

methanol or acetonitrile. The concentration will depend on the ionization technique and

instrument sensitivity.

For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), derivatization may

be necessary to increase the volatility of the carboxylic acid.[5] A common method is

esterification to form the methyl ester.

Data Acquisition:
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Instrument: A mass spectrometer, which can be coupled with a separation technique like Gas

Chromatography (GC) or Liquid Chromatography (LC).

Ionization: Electrospray ionization (ESI) or Electron Impact (EI) are common ionization

techniques.

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The resulting mass spectrum shows the relative abundance of each ion.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like (S)-2-Hydroxyvaleric acid.
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Caption: General workflow for the spectroscopic analysis of (S)-2-Hydroxyvaleric acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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